molecular formula C13H14N2O2 B2653713 N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-53-5

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2653713
CAS No.: 478249-53-5
M. Wt: 230.267
InChI Key: DOJIPVBZQZECLY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide ( 478249-53-5) is a synthetic organic compound with the molecular formula C 13 H 14 N 2 O 2 and a molecular weight of 230.27 . This chemical features a pyrrole-2-carboxamide core structure substituted with a (4-methoxyphenyl)methyl group, a scaffold recognized for its significance in medicinal chemistry . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound is of high interest in infectious disease research, particularly in the development of novel anti-parasitic agents. It belongs to the class of Strathclyde Minor Groove Binders (S-MGBs) , which are an emerging class of anti-infectives . S-MGBs are known to exhibit potent activity against a range of parasites, including the kinetoplastid Leishmania donovani , the causative agent of visceral leishmaniasis (kala-azar) . The compound's mechanism of action involves binding to the DNA minor groove of the pathogen, thereby disrupting essential DNA-centric processes . This multi-target mechanism contributes to a high resilience against the development of drug resistance, a critical advantage in combating neglected tropical diseases where drug-resistant strains are emerging .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIPVBZQZECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-methoxybenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits interactions with biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties are exploited in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Purity Key Analytical Data
Target Compound (439112-00-2) 4-Methoxybenzyl C₂₁H₂₀N₂O₄ 364.39 ≥97% HPLC, NMR, ESIMS
4-(4-Methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide (478259-38-0) Pyridinylmethyl + 4-methoxybenzoyl C₁₉H₁₇N₃O₃ 335.36 N/A NMR, ESIMS
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (1707727-59-0) Bromo + pyridinylmethyl C₁₂H₁₁BrN₂O ~303.14 (estimated) N/A LC-MS, NMR
Compound 24A (from ) 4-Chloro-3-fluorophenyl + thiazolyl C₂₀H₁₇ClFN₃O₂S 477.0 97% LC-MS (m/z 477 [M+H]⁺)
DM-20 (from ) Trifluoromethyl benzyl + dihydropyridinone C₂₈H₂₉F₃N₄O₃ ~526.55 (estimated) N/A ¹H NMR

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxybenzyl group contrasts with analogs bearing pyridinylmethyl (e.g., 478259-38-0 ), bromo (1707727-59-0 ), or halogenated aryl groups (24A ). The methoxy group enhances solubility compared to halogenated derivatives but may reduce metabolic stability compared to electron-withdrawing groups like trifluoromethyl (DM-20 ).

Biological Activity

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H14N2O2
  • Molecular Weight: Approximately 230.26 g/mol
  • Structural Features: The compound features a pyrrole ring, a methoxyphenylmethyl group, and a carboxamide moiety, which contribute to its biological activities.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.
  • Receptor Modulation: It interacts with various receptors, potentially affecting signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to:

  • Induce apoptosis in cancer cell lines through modulation of key signaling pathways.
  • Inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by:

  • Reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Inhibiting NF-kB signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Properties

This compound has shown effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
Candida albicans16.69 - 78.23 µM

These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Study: A study on the effects of this compound on human cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Research: In a model of acute inflammation, treatment with this compound led to decreased levels of inflammatory markers and improved clinical outcomes compared to controls.
  • Antimicrobial Evaluation: In vitro tests demonstrated that the compound exhibited considerable antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Q & A

Basic: What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, and how are intermediates validated?

The compound is typically synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and substituted benzylamines. A key intermediate, 1H-pyrrole-2-carboxylic acid, is activated using reagents like HATU or EDCI for amide bond formation with (4-methoxyphenyl)methylamine. Validation involves LC-MS (e.g., [M+H]+ observed at m/z 245) and 1H NMR to confirm regioselectivity . Purity is assessed via HPLC (>95% by area), with retention times standardized against reference compounds .

Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Regioselectivity in pyrrole substitution is influenced by steric and electronic factors. For example, introducing bulky groups at the N1 position (e.g., ethyl or methyl) directs electrophilic substitution to the C5 position. Computational tools (DFT calculations) predict reactive sites, while 2D NMR (COSY, HSQC) confirms regiochemistry. Evidence from related compounds shows that electron-withdrawing substituents on the benzyl group reduce side reactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Aromatic protons (δ 6.5–7.3 ppm) and methoxy groups (δ ~3.8 ppm) confirm the 4-methoxybenzyl moiety. Pyrrole protons appear as distinct doublets (δ 6.1–6.9 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 245.1056 for C13H14N2O2) and detects impurities .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the carboxamide group .

Advanced: How are complex NMR splitting patterns resolved for structural elucidation?

For overlapping signals, advanced techniques like NOESY (to confirm spatial proximity) and J-resolved spectroscopy (to separate coupling constants) are employed. For example, in polyamide analogs, 13C NMR (75.5 MHz) resolves carbonyl carbons at δ 160–170 ppm, distinguishing amide vs. ester groups . Deuterated solvents (CDCl3, DMSO-d6) minimize interference .

Basic: What biological targets or mechanisms are associated with this compound?

Pyrrole-2-carboxamides are explored as kinase inhibitors (e.g., GSK3β) and antiviral agents. The 4-methoxybenzyl group enhances lipophilicity, aiding blood-brain barrier penetration. In vitro assays (IC50 values) and docking studies with target proteins (e.g., CD4 mimics) guide mechanistic hypotheses .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

SAR involves systematic modifications:

  • Pyrrole ring : Substituents at C3/C5 (e.g., methyl, chloro) modulate steric bulk.
  • Benzyl group : Electron-donating groups (methoxy) vs. electron-withdrawing (fluoro) alter binding affinity.
  • Amide linker : Replacing carboxamide with sulfonamide changes hydrogen-bonding capacity.
    Biological data from analogs (e.g., 5-(4-chlorophenyl)-pyrrole derivatives with IC50 < 100 nM) inform iterative design .

Basic: How is purity optimized during synthesis?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC) .
  • HPLC-MS : Monitors byproducts (e.g., dimerization or hydrolysis products) .

Advanced: What strategies identify polymorphic forms of the compound?

Polymorph screening uses solvent/anti-solvent combinations (e.g., DMSO/water) under varying temperatures. X-ray diffraction (PXRD) and DSC (melting points 180–184°C) differentiate forms. Stability studies (40°C/75% RH for 4 weeks) assess preferred forms for formulation .

Basic: What safety protocols are recommended for handling this compound?

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).
  • PPE : Gloves, lab coat, and fume hood for synthesis.
  • First Aid : Immediate rinsing for skin/eye contact; medical consultation for ingestion .

Advanced: How are contradictory biological activity data reconciled across studies?

Contradictions (e.g., varying IC50 values) arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analyses normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and validate findings with orthogonal assays (SPR, ITC) .

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